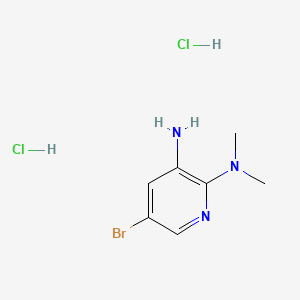
5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C7H12BrCl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and two methyl groups attached to the nitrogen atom at the 2nd position. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride typically involves the bromination of N2,N2-dimethylpyridine-2,3-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the pyridine ring. The reaction can be represented as follows:
N2,N2-dimethylpyridine-2,3-diamine+Br2→5-bromo-N2,N2-dimethylpyridine-2,3-diamine
The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is purified through crystallization or other suitable methods to obtain the desired compound in its dihydrochloride form.
化学反应分析
Types of Reactions
5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
Substitution Reactions: Various substituted derivatives of pyridine.
Oxidation Reactions: N-oxides of the original compound.
Reduction Reactions: Reduced forms of the compound with or without the bromine atom.
科学研究应用
5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
作用机制
The mechanism of action of 5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the dimethylamino groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various non-covalent interactions, influencing its binding to target molecules. The pathways involved in its action include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with Nucleic Acids: It can intercalate into DNA or RNA, affecting their structure and function.
Modulation of Receptor Activity: The compound can act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 5-bromo-N2-methylpyridine-2,3-diamine
- 5-chloro-N2,N2-dimethylpyridine-2,3-diamine
- 5-fluoro-N2,N2-dimethylpyridine-2,3-diamine
Uniqueness
5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride is unique due to the presence of both bromine and dimethylamino groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the dimethylamino groups increase its solubility and influence its binding interactions. This combination of features makes it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
5-bromo-2-N,2-N-dimethylpyridine-2,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c1-11(2)7-6(9)3-5(8)4-10-7;;/h3-4H,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGEOCZIUOHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














